N-(4-Aminobenzoyloxy)succinimide
CAS No.: 132445-64-8
Cat. No.: VC21192729
Molecular Formula: C11H10N2O4
Molecular Weight: 234.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 132445-64-8 |
|---|---|
| Molecular Formula | C11H10N2O4 |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-aminobenzoate |
| Standard InChI | InChI=1S/C11H10N2O4/c12-8-3-1-7(2-4-8)11(16)17-13-9(14)5-6-10(13)15/h1-4H,5-6,12H2 |
| Standard InChI Key | YCFHABLYVYPXAP-UHFFFAOYSA-N |
| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N |
Introduction
Chemical Structure and Properties
N-(4-Aminobenzoyloxy)succinimide, also known as (2,5-dioxopyrrolidin-1-yl) 4-aminobenzoate or para-ABS, is characterized by its unique molecular structure featuring a succinimide ring linked to a para-aminobenzoate group. This structural arrangement contributes to the compound's ability to form stable conjugates with various biomolecules, making it valuable in research applications.
Basic Chemical Information
The compound is formally identified through several systematic nomenclature systems, with multiple synonyms used in scientific literature. The basic chemical information is summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 132445-64-8 |
| Molecular Formula | C11H10N2O4 |
| Molecular Weight | 234.21 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-aminobenzoate |
| Common Synonyms | N-(p-Aminobenzoyloxy)succinimide, para-ABS, 1-((4-Aminobenzoyl)oxy)-2,5-pyrrolidinedione |
The structure contains a succinimide ring (a five-membered ring with two carbonyl groups adjacent to a nitrogen atom) connected to a para-aminobenzoate group through an oxygen bridge. This distinctive arrangement provides both reactivity and stability under various chemical conditions .
Physical and Chemical Properties
Understanding the physical and chemical properties of N-(4-Aminobenzoyloxy)succinimide is essential for its appropriate handling and application in research settings. The compound exhibits several notable physical characteristics:
| Property | Value |
|---|---|
| Physical Appearance | White to yellowish solid |
| Density | 1.45 g/cm³ |
| Melting Point | 213.1°C |
| Boiling Point | 428.7°C at 760 mmHg |
| Vapor Pressure | 1.48E-07 mmHg at 25°C |
| XLogP3-AA | 0.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
The relatively high melting and boiling points indicate strong intermolecular forces within the crystal structure, while the XLogP3-AA value suggests moderate water solubility, which is advantageous for biological applications .
Synthesis Methods
Several approaches have been developed for the synthesis of N-(4-Aminobenzoyloxy)succinimide, with variations in methodology depending on the specific requirements and available reagents. The synthetic pathways typically involve carefully controlled reaction conditions to achieve high purity and yield.
Conventional Synthesis
The conventional synthesis of N-(4-Aminobenzoyloxy)succinimide typically involves a two-step process starting with the reaction of succinic anhydride with p-aminobenzoic acid in the presence of a suitable base such as triethylamine. This reaction pathway can be summarized as follows:
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Formation of the amido acid intermediate through nucleophilic attack of p-aminobenzoic acid on succinic anhydride
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Subsequent cyclization through a dehydration reaction to form the characteristic succinimide ring structure
Alternative Synthetic Routes
An alternative approach to synthesizing N-substituted succinimides involves the use of polyphosphate ester (PPE) as a mild dehydrating agent. This method offers several advantages:
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The reaction can be performed in a one-pot manner in chloroform
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It avoids the potential side reactions associated with thermal degradation
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The method is applicable to thermally sensitive starting materials
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PPE can be used without additional protection of functional groups such as phenols
Additionally, organocatalytic Michael addition reactions have been utilized for the synthesis of related succinimide derivatives. This approach involves the reaction of various cyclic and acyclic ketones with N-substituted aryl-maleimides in the presence of catalytic amounts of L-isoleucine and KOH .
Biological Activities and Applications
N-(4-Aminobenzoyloxy)succinimide and related succinimide derivatives exhibit a range of biological activities that make them valuable in pharmaceutical research and development. The compound's unique structure enables multiple potential applications across various fields.
Medicinal Chemistry Applications
In medicinal chemistry, N-(4-Aminobenzoyloxy)succinimide serves several important functions:
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Bioconjugation agent for linking therapeutic molecules to delivery vehicles
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Formation of stable conjugates with proteins and other biomolecules
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Potential development of targeted drug delivery systems
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Precursor for synthesizing compounds with pharmaceutical activity
The compound's ability to selectively react with specific functional groups in biomolecules makes it particularly useful for creating bioconjugates with well-defined structures and properties.
Enzyme Inhibitory Activities
Research on succinimide derivatives, structurally related to N-(4-Aminobenzoyloxy)succinimide, has revealed significant enzyme inhibitory potential. Some derivatives have demonstrated:
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Outstanding activity against acetylcholinesterase (AChE) with inhibition rates exceeding 90%
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Significant inhibition of butyrylcholinesterase (BChE) with potential applications in neurological disorders
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Potent α-glucosidase inhibitory effects with IC50 values as low as 28.04 μM
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Antioxidant properties with strong scavenging activity against DPPH free radicals
These biological activities suggest potential applications in treating conditions such as Alzheimer's disease, diabetes, and oxidative stress-related disorders. The mechanism of action typically involves the formation of stable conjugates with target biomolecules, allowing for selective reactions that facilitate therapeutic applications .
Research and Analytical Applications
Beyond medicinal chemistry, N-(4-Aminobenzoyloxy)succinimide finds applications in various research and analytical contexts:
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Chemical biology research for protein modification and labeling
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Development of diagnostic reagents
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Materials science applications, particularly in the creation of functional polymers
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Analytical chemistry as a derivatizing agent
Current research trends focus on improving synthesis methods and exploring new applications for N-(4-Aminobenzoyloxy)succinimide in areas like drug delivery systems and materials science. Studies aim to optimize its biological properties and reduce environmental impact through greener synthesis techniques.
Structure-Activity Relationships
Understanding the relationship between the structure of N-(4-Aminobenzoyloxy)succinimide and its biological activities provides valuable insights for developing optimized derivatives with enhanced properties for specific applications.
Key Structural Features
Several structural elements contribute to the biological activity of N-(4-Aminobenzoyloxy)succinimide and related compounds:
These features collectively contribute to the compound's versatility in various chemical and biological applications. Modifications to these structural elements can fine-tune the properties for specific purposes.
Structural Modifications and Effects
Research on structurally related succinimide derivatives has explored various modifications and their impact on biological activity. For example, compounds designated as MSJ1-10 in research studies have demonstrated how variations in the N-substituent can significantly affect enzyme inhibitory potential. Modifications include:
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Variations in the N-substituent (phenyl, benzyl, or 4-bromophenyl groups)
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Introduction of methyl groups on cyclohexanone rings
These structural variations provide a basis for understanding how specific modifications might influence the biological activity of N-(4-Aminobenzoyloxy)succinimide itself, guiding future research directions.
Current Research Trends and Future Directions
Research on N-(4-Aminobenzoyloxy)succinimide continues to evolve, with several key areas of focus emerging in recent scientific literature.
Emerging Applications
Recent research has expanded the potential applications of N-(4-Aminobenzoyloxy)succinimide and related compounds in several promising directions:
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Development of targeted anticancer agents leveraging the compounds' ability to form stable conjugates with tumor-targeting molecules
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Creation of novel drug delivery systems that utilize controlled release mechanisms
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Application in imaging technologies through conjugation with fluorescent or radioactive labels
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Integration into stimuli-responsive materials for smart drug delivery
These emerging applications represent significant opportunities for translating the unique properties of N-(4-Aminobenzoyloxy)succinimide into practical solutions for medical and technological challenges.
Future Research Directions
Future research on N-(4-Aminobenzoyloxy)succinimide may focus on:
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Development of greener, more sustainable synthesis methodologies to reduce environmental impact
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Exploration of structure-activity relationships to optimize biological properties
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Investigation of novel applications in emerging fields such as nanomedicine
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Creation of specialized derivatives with enhanced properties for specific applications
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Detailed mechanistic studies to better understand interactions with biological systems
These research directions reflect the ongoing interest in this versatile compound and its potential to contribute to advances in multiple scientific disciplines.
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